REACTION_SMILES
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[CH3:18][OH:19].[CH3:1][O:2][c:3]1[cH:4][c:5]2[c:10]([cH:11][c:12]1[O:13][CH3:14])[CH2:9][NH:8][CH:7]([C:15](=[O:16])[OH:17])[CH2:6]2>>[CH3:1][O:2][c:3]1[cH:4][c:5]2[c:10]([cH:11][c:12]1[O:13][CH3:14])[CH2:9][NH:8][CH:7]([C:15]([O:16][CH3:18])=[O:17])[CH2:6]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc2c(cc1OC)CC(C(=O)O)NC2
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Name
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Type
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product
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Smiles
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COC(=O)C1Cc2cc(OC)c(OC)cc2CN1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |